3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
Pyrrolopyridines are a group of heterocyclic compounds that contain a pyrrole ring fused to a pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .
Synthesis Analysis
The synthesis of pyrrolopyridines has been the subject of many pharmacological studies over the last hundred years . The first monosubstituted 1H-pyrrolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
Pyrrolopyridines can present two isomeric structures: 1H-pyrrolo[3,4-b]pyridines and 2H-pyrrolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
The chemical reactions of pyrrolopyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines can vary widely depending on their specific structure and substituents. For example, 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 274.06 and is a solid at room temperature .Scientific Research Applications
Catalytic Systems and Green Chemistry
One application involves its use in a metal-free catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This method is highlighted for its environmentally benign approach, requiring no transition metals, organic solvents, or hazardous reagents. The process yields excellent results for the oxidation of benzylic methylenes and moderate to good yields for primary amines, showcasing its efficiency and green chemistry principles (Zhang et al., 2009).
Structural Chemistry
Another significant application is observed in the study of solid-state structures, such as those of 3-iodopropiolamides. These studies provide insights into intermolecular interactions, demonstrating how 3-iodo compounds form one-dimensional polymeric chains in solid states. This research aids in understanding the structural chemistry of iodine-containing compounds and their potential applications in material science (Kratzer et al., 2015).
Material Science and Optoelectronics
In the field of material science, derivatives of pyrrolo[3,2-c]pyridine, such as Schiff bases and their polyphenol species, have been synthesized and characterized for their potential in electronic, opto-electronic, and photovoltaic applications. These materials exhibit high thermal stabilities, conductivity increases upon doping with iodine, and notable photoluminescence properties, making them suitable for aerospace applications and gas sensors (Kaya et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this specific compound require further investigation.
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, leading to downstream effects
Result of Action
Related compounds have been shown to have significant effects on cellular processes
Properties
IUPAC Name |
3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKTNCLJDKEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646749 | |
Record name | 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-66-4 | |
Record name | 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.